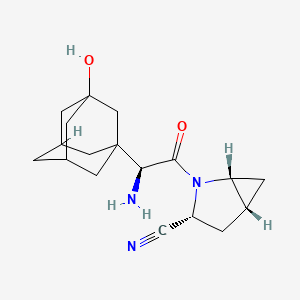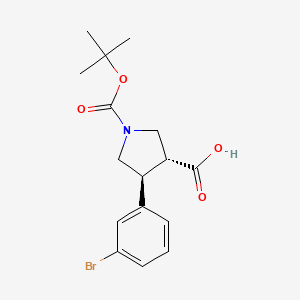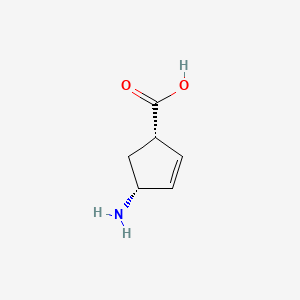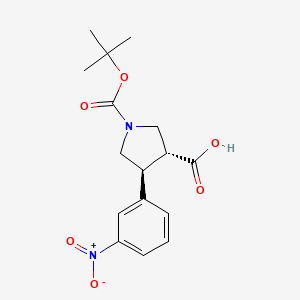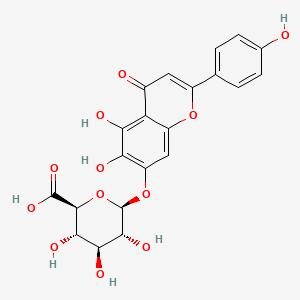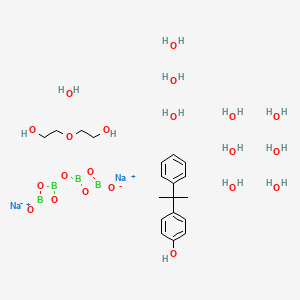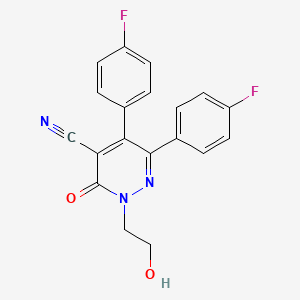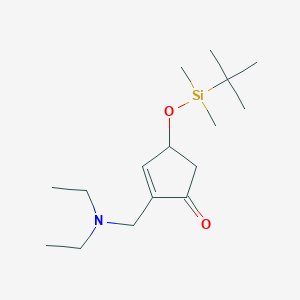
L-Methionine-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine is an essential amino acid with a broad range of functions in the body, including its role as a precursor for various metabolites and proteins. Labeled versions of methionine, such as L-Methionine-13C5, are used in scientific research to trace metabolic pathways and study protein synthesis and methionine metabolism in various organisms.
Synthesis Analysis
The synthesis of labeled methionine, including L-Methionine-13C5, involves isotopic labeling techniques. For example, L-[Methyl-(11C)]Methionine ([11C]MET) production involves the online 11C-methylation of L-homocysteine thiolactone hydrochloride, achieving high enantiomeric purity and radiochemical yield, which is critical for PET diagnostics of brain tumors (Gomzina & Kuznetsova, 2011).
Molecular Structure Analysis
Methionine's structure comprises an amino group, a carboxylic acid group, and a side chain containing a sulfur atom, making it unique among amino acids. The incorporation of the 13C label into the methionine molecule allows for detailed structural and metabolic studies, providing insights into its role and transformations within biological systems.
Chemical Reactions and Properties
Methionine participates in various chemical reactions, including transmethylation, transsulfuration, and aminopropylation. These reactions are crucial for the biosynthesis of cysteine, carnitine, lecithin, and other metabolites. The isotopic labeling of methionine enhances the understanding of these processes by allowing the tracking of methionine through metabolic pathways.
Physical Properties Analysis
The physical properties of L-Methionine-13C5, such as solubility, melting point, and stability, are essential for its application in research. These properties influence its behavior in biological experiments and its storage and handling requirements.
Chemical Properties Analysis
The chemical properties of L-Methionine-13C5, including reactivity, oxidation state, and interactions with other biomolecules, are pivotal for its role in metabolic studies. The labeled methionine's ability to participate in metabolic pathways without altering the pathways' natural progression is crucial for accurate and reliable research outcomes.
- (Gomzina & Kuznetsova, 2011) for synthesis and radiochemical yield.
- (Långström et al., 1987) for enantiomeric purity and preparation methodologies.
- (Kappler, Vrudhula, & Hampton, 1987) and (Ishiwata et al., 1988) for insights into chemical reactions and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Interaction with Proteins
L-Methionine plays a significant role in protein structure and metabolism. A study by Asgharzadeh, Shareghi, and Farhadian (2019) demonstrated the activation of α-Chymotrypsin by L-Methionine, indicating its role in influencing enzyme stability and function (Asgharzadeh, Shareghi, & Farhadian, 2019).
Fluorescence Detection in Water
Lin et al. (2017) developed a cationic pillar[5]arene-based chemosensor for the selective and sensitive fluorescence detection of L-Methionine in water, highlighting its potential in analytical chemistry (Lin et al., 2017).
Metabolic Pathways and Redox Reactions
L-Methionine's role in metabolic pathways, particularly in the formation of methionine sulfoxide, is well documented. Achilli, Ciana, and Minetti (2015) discussed the enzymatic reduction of L-Methionine sulfoxide and its implications in antioxidant defense (Achilli, Ciana, & Minetti, 2015).
Biosynthesis Improvement
Zhou et al. (2020) reported on enhancing L-Methionine biosynthesis in Escherichia coli through calcium carbonate supplementation, providing insights into microbial production methods (Zhou et al., 2020).
Role in Cellular Biochemistry
Bottiglieri (2002) discussed the central role of S-Adenosyl-L-methionine (a derivative of L-Methionine) in cellular biochemistry and its clinical implications (Bottiglieri, 2002).
Safety And Hazards
Eigenschaften
CAS-Nummer |
202326-57-6 |
|---|---|
Produktname |
L-Methionine-13C5 |
Molekularformel |
¹³C₅H₁₁NO₂S |
Molekulargewicht |
154.17 |
Synonyme |
(S)-2-Amino-4-(methylthio)butanoic Acid-13C5; Cymethion-13C5; S-Methyl-L-momocysteine-13C5; L-α-Amino-γ-methylthiobutyric Acid-13C5; Methionine-13C5; NSC 22946-13C5; S-Methionine-13C5; S-Methyl-L-homocysteine-13C5; h-Met-oh-13C5; l-Methionine-13C5; α |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)
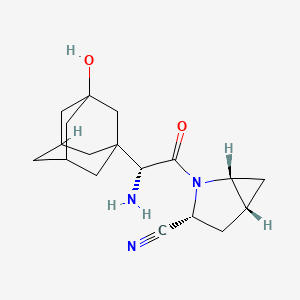
![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)
